N-(furan-2-ylmethyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a heterocyclic acetamide derivative characterized by:
- Isoxazole core: A five-membered aromatic ring with two adjacent heteroatoms (O and N).
- 2-Methyl-2,3-dihydrobenzofuran substituent: A bicyclic structure fused to the isoxazole at the 5-position.
- Furan-2-ylmethyl group: A furan ring attached via a methylene bridge to the acetamide nitrogen.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-7-14-8-13(4-5-17(14)24-12)18-9-15(21-25-18)10-19(22)20-11-16-3-2-6-23-16/h2-6,8-9,12H,7,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERTXBXJBBBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 320.38 g/mol. The structural components include a furan moiety, an isoxazole ring, and a benzofuran derivative, which contribute to its unique biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzofuran have shown promising results against various cancer cell lines. A study highlighted that certain benzofuran derivatives demonstrated growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | GI50 (μM) | Cell Line Tested |
|---|---|---|
| Benzofuran Derivative A | 0.20 | Various |
| Benzofuran Derivative B | 2.58 | Various |
| This compound | TBD | TBD |
Antimicrobial Properties
The antimicrobial activity of compounds containing furan and isoxazole rings has been documented in several studies. For example, derivatives similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as GABA aminotransferase (GABA-AT), which raises GABA levels in the brain, potentially aiding in the treatment of neurological disorders .
- Cell Cycle Arrest : Many anticancer agents induce cell cycle arrest at various phases, preventing cancer cells from proliferating.
- Induction of Apoptosis : Compounds with similar structures have been reported to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Benzofuran Derivatives : A study conducted on a series of benzofuran derivatives demonstrated their potential in inhibiting tumor growth in xenograft models. The derivatives were administered at varying doses, showing a dose-dependent response in tumor size reduction .
- Isoxazole Derivatives Against Pathogens : Research on isoxazole derivatives indicated their effectiveness against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Helicobacter pylori, which is significant for treating gastric infections. The presence of fused heterocyclic rings suggests potential interactions with biological targets involved in infection pathways.
Anticancer Properties
The compound's structure implies possible anticancer activity due to its ability to interact with enzymes involved in cancer progression. Studies have shown that similar compounds can modulate p21-activated kinases (PAKs), which are critical in cancer cell signaling .
Table 1: Summary of Anticancer Studies
Herbicidal and Fungicidal Activities
N-(furan-2-ylmethyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide has been reported to demonstrate moderate herbicidal and fungicidal activities. This indicates its potential use in agricultural pest and disease management strategies.
Table 2: Summary of Agricultural Efficacy Studies
| Study Reference | Application Type | Target Organism | Efficacy Level |
|---|---|---|---|
| Herbicide | Various Weeds | Moderate | |
| Fungicide | Fungal Pathogens | Moderate |
Interaction Studies
Interaction studies involving this compound have focused on its binding affinity to various biological targets. The compound's unique structural diversity allows for distinct interactions with metabolic pathways or cellular signaling processes.
Table 3: Interaction Studies Overview
| Study Reference | Biological Target | Interaction Type | Implications |
|---|---|---|---|
| Enzymes | Binding Affinity | Therapeutic optimization | |
| Cellular Receptors | Modulation | Potential drug development |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues with Isoxazole or Heterocyclic Cores
2-(Benzo[d]thiazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide
- Similarities : Shares the 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl group and acetamide backbone.
- Differences : Replaces the furan-2-ylmethyl group with a benzo[d]thiazol-2-ylthio moiety.
- Implications : The thiol-thiazole substitution may alter solubility or redox activity compared to the furan-based compound .
Pyridazin-3(2H)-one Derivatives ()
- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
- Differences: Pyridazinone core vs. isoxazole-dihydrobenzofuran.
- Functional Overlap: Both compounds feature acetamide linkers and aromatic substituents. Pyridazinone derivatives act as FPR2 agonists, suggesting the target compound might similarly modulate immune pathways .
Anti-Exudative Acetamide Derivatives ()
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
- Structural Differences : Triazole-sulfanyl group replaces the isoxazole-dihydrobenzofuran system.
- Activity : These compounds exhibit anti-exudative activity (AEA) at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Substituents like halogens or methoxy groups enhance AEA .
- Relevance : The furan-2-yl group in both compounds highlights its role in bioactivity, though the isoxazole-dihydrobenzofuran system may confer distinct pharmacokinetic properties.
Thiadiazole-Based Acetamides ()
Examples :
- 5e: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide.
- 5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide.
Structural Contrast : Thiadiazole core vs. isoxazole.
- Physical Properties : Melting points range from 132–170°C, influenced by substituents (e.g., chlorobenzyl increases lipophilicity) .
- Functional Insights : Thiadiazole acetamides are often explored for antimicrobial or anti-inflammatory applications, suggesting the target compound may share these therapeutic niches.
Complex Acetamide Derivatives ()
OmDEAyAc-ABABA ()
- Structure : Contains multiple isoxazole units and propynyloxy groups.
Pharmacopeial Compounds ()
- Example: N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide.
- Relevance : These compounds emphasize the acetamide group’s versatility in drug design, though their peptide-like structures diverge significantly from the target compound’s heteroaromatic system.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing N-(furan-2-ylmethyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide?
The synthesis involves multi-step organic reactions, starting with cyclization to form the isoxazole core, followed by coupling with the dihydrobenzofuran moiety. Critical steps include:
- Isoxazole Formation : Cyclization of hydroxylamine derivatives with β-keto esters under reflux in solvents like ethanol or tetrahydrofuran (THF) .
- Acetamide Coupling : Reaction of the isoxazole intermediate with chloroacetyl chloride in the presence of triethylamine, followed by substitution with furfurylamine .
- Optimization : Key factors include inert atmospheres (e.g., nitrogen), temperature control (60–80°C), and purification via column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated during synthesis?
Methodological validation includes:
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to confirm proton environments and carbon frameworks .
- Chromatography : TLC and HPLC to monitor reaction progress and ensure >95% purity .
- Melting Point Analysis : Consistency with literature values to confirm crystallinity and purity .
Q. What preliminary biological screening methods are recommended for this compound?
Initial screening focuses on:
- In Vitro Assays : Anticancer activity via MTT assays using cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory Testing : Carrageenan-induced paw edema models to assess anti-exudative activity at 10 mg/kg doses .
- Dose-Response Curves : IC₅₀ calculations to establish potency thresholds .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict bioactivity?
Integrated computational-experimental workflows are critical:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model cyclization and coupling energetics, reducing trial-and-error experimentation .
- Molecular Docking : Predict binding affinities to targets like COX-2 or EGFR using software (AutoDock Vina) to prioritize derivatives for synthesis .
- SAR Analysis : Machine learning to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity .
Q. Table 1: Substituent Effects on Bioactivity
| Substituent (R) | Anticancer IC₅₀ (µM) | Anti-exudative Activity (% Inhibition) |
|---|---|---|
| 2-Fluorophenyl | 12.3 ± 1.2 | 78 ± 4 |
| 4-Methoxyphenyl | 18.9 ± 2.1 | 65 ± 3 |
| 2-Methylthiazole | 9.8 ± 0.9 | 82 ± 5 |
| Data derived from |
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies (e.g., variable IC₅₀ values) require:
- Standardized Protocols : Uniform cell lines (ATCC-validated), serum-free conditions, and controlled incubation times .
- Metabolic Stability Tests : Microsomal assays to rule out degradation artifacts .
- Orthogonal Validation : Cross-checking anticancer activity via apoptosis assays (Annexin V/PI staining) alongside MTT .
Q. What strategies enhance the compound’s bioavailability and target specificity?
Advanced approaches include:
- Prodrug Design : Esterification of the acetamide group to improve membrane permeability .
- Nanocarrier Systems : Encapsulation in PLGA nanoparticles for sustained release and reduced off-target effects .
- Isotope Labeling : ¹⁴C tracing to study metabolic pathways and tissue distribution .
Q. Table 2: Reaction Condition Optimization
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Isoxazole Formation | THF | 70 | 65 |
| Acetamide Coupling | Dichloromethane | 25 | 82 |
| Purification | Ethanol | Recrystallization | 95 |
| Adapted from |
Q. How can structure-activity relationship (SAR) studies guide derivative design?
SAR strategies involve:
- Core Modifications : Replacing isoxazole with thiazole to enhance binding to kinase domains .
- Substituent Screening : Introducing electron-withdrawing groups (e.g., -NO₂) on the dihydrobenzofuran ring to improve oxidative stability .
- 3D-QSAR Models : CoMFA/CoMSIA to map steric and electrostatic requirements for activity .
Methodological Considerations
- Contradiction Handling : Use meta-analysis to reconcile divergent bioactivity data, accounting for variables like assay type and cell passage number .
- Scalability : Transition from batch to flow chemistry for multi-gram synthesis, ensuring reproducibility .
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing, including 3R principles (Reduction, Refinement, Replacement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
